Chemical structure and molecular weight of 1,4'-Bipiperidinyl-4'-carboxamide
The following technical guide details the chemical structure, physicochemical properties, synthesis, and pharmaceutical applications of 1,4'-Bipiperidinyl-4'-carboxamide. Chemical Identity, Synthesis, and Pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, physicochemical properties, synthesis, and pharmaceutical applications of 1,4'-Bipiperidinyl-4'-carboxamide.
Chemical Identity, Synthesis, and Pharmaceutical Utility
Executive Summary
1,4'-Bipiperidinyl-4'-carboxamide (CAS: 39633-82-4) is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of potent pharmaceutical agents, including the opioid analgesic Piritramide and the antipsychotic Pipamperone .[1][2] Characterized by a gem-disubstituted piperidine ring, this molecule features a quaternary carbon center linking a secondary piperidine ring and a carboxamide group.[1] Its structural rigidity and capacity for hydrogen bonding make it a high-value pharmacophore in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) such as the
Soluble in Methanol, DCM, Chloroform; Low solubility in Water
Structural Analysis
The molecule consists of two piperidine rings connected via a C-N bond:[1]
Ring A (Substituent): A piperidine ring attached via its nitrogen atom (N1).[1]
Ring B (Scaffold): A piperidine ring substituted at the C4 position.[3][4]
Geminal Substitution: The C4 position of Ring B is a quaternary center, bonded to both the nitrogen of Ring A and the carbonyl carbon of the primary amide group.
This gem-disubstitution creates significant steric bulk and locks the conformation of the piperidine rings, a feature often exploited to restrict the conformational space of drug candidates to enhance receptor selectivity.[1]
Figure 1: Connectivity diagram illustrating the gem-disubstituted quaternary center at the core of the 1,4'-bipiperidine scaffold.[1]
Synthesis & Manufacturing
The synthesis of 1,4'-Bipiperidinyl-4'-carboxamide typically follows the Janssen route , originally developed for the synthesis of butyrophenone antipsychotics and opioids.[1] This pathway relies on the Strecker synthesis to install the quaternary center.[1]
Detailed Synthetic Protocol
Phase 1: Strecker Reaction (Formation of Aminonitrile)[1]
Mechanism: The secondary amine (piperidine) attacks the ketone (1-benzyl-4-piperidone) to form an iminium ion, which is intercepted by the cyanide ion.[1]
Figure 2: Step-by-step synthetic workflow from commercially available starting materials to the target scaffold.
Analytical Characterization
To validate the identity of 39633-82-4, the following analytical signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[1][7][8][10]
-NMR (DMSO-):
Quaternary Carbon (C4'): A characteristic signal in the aliphatic region, typically shifted downfield (~50–65 ppm) due to the electron-withdrawing amide and nitrogen attachments.[1]
Cleavage of the piperidine substituent (m/z 84 fragment is common for piperidine rings).[1]
Pharmaceutical Applications
This compound is a "privileged scaffold," meaning its core structure is capable of binding to multiple diverse receptors depending on the functionalization of the secondary amine nitrogen.[1]
Mechanism: Alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one.[1]
Drug:Pipamperone (Dipiperon).[1][8][6] A butyrophenone antipsychotic that acts as an antagonist at
and receptors.[1][8][9] It is used to treat schizophrenia and control agitation.[1]
CCR5 Antagonists[1]
Research: Derivatives of this scaffold have been explored as CCR5 co-receptor antagonists, preventing HIV-1 entry into host cells.[1]
Handling & Safety Information
While specific toxicological data for the intermediate itself is limited, it should be handled with the precautions standard for biologically active piperidine derivatives.[1]
Biological activity of bipiperidine carboxamide derivatives in drug discovery
Executive Summary Bipiperidine carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, capable of interrogating a diverse array of biological targets ranging from G-Protein Coupled Receptors (GP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bipiperidine carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, capable of interrogating a diverse array of biological targets ranging from G-Protein Coupled Receptors (GPCRs) to metabolic enzymes.[1][2] This guide dissects the pharmacological utility of this moiety, specifically distinguishing between 1,4'-bipiperidine-4'-carboxamides (direct N-C linkage) and linked bis-piperidines (spacer-separated).[1][3]
Key therapeutic areas include HIV-1 entry inhibition (CCR5 antagonists) , metabolic regulation (MCH-1 antagonists, ACC inhibitors) , and analgesia (Opioids) .[1][2][3] This whitepaper provides a rigorous analysis of Structure-Activity Relationships (SAR), synthetic protocols, and biological evaluation methodologies.[1][2]
Chemical Classification & Scaffold Architecture
To ensure precision, we must distinguish between the two primary architectures found in drug discovery.
Type A: The 1,4'-Bipiperidine Core (Direct Linkage)[1][3]
Structure: A piperidine ring (Ring A) attached directly to the nitrogen of a second piperidine ring (Ring B).[1] The carboxamide is typically at the 4'-position of Ring B.[2]
Chemical Name: 1,4'-bipiperidine-4'-carboxamide.[1][2][3]
Properties: Flexible; allows bivalent binding to large pockets (e.g., GPCR transmembrane domains).[2]
Figure 1: Structural classification of bipiperidine carboxamide derivatives in medicinal chemistry.
Target Landscape & Mechanism of Action
CCR5 Antagonists (HIV-1 Entry Inhibition)
The bipiperidine carboxamide scaffold has been instrumental in developing inhibitors of CCR5, the co-receptor used by R5-tropic HIV-1 strains to enter CD4+ T-cells.[1][2][3]
Mechanism: Allosteric modulation of the CCR5 receptor, preventing the gp120 viral envelope protein from binding.[2]
Lead Compound:TAK-220 .
SAR Insight: The amide nitrogen often bears a bulky lipophilic group (e.g., 3-chloro-4-methylphenyl) to occupy the hydrophobic pocket of the receptor, while the distal piperidine interacts with acidic residues (e.g., Glu283) in the transmembrane domain.[1][3]
SAR Insight: A urea or amide linker connecting the bipiperidine moiety to a distal aryl group is essential for potency.[2] The basic nitrogen of the piperidine serves as a critical anchor point.[2]
Acetyl-CoA Carboxylase (ACC) Inhibitors
Emerging research utilizes piperidine carboxamides (often with spiro- or bi-cyclic features) to inhibit ACC, a rate-limiting enzyme in fatty acid synthesis.[1][2][3]
Imine Formation: Dissolve 4-piperidone HCl (1.0 eq) and isonipecotamide (1.0 eq) in 1,2-dichloroethane (DCE). Add TEA (1.0 eq) to neutralize the salt.[1][2] Stir at room temperature for 30 minutes.
Acid Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation.
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for aldehydes/ketones in the presence of amides.[2]
Reaction: Allow to warm to room temperature and stir for 12-16 hours under N2 atmosphere.
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1][2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
Purification: The crude 1,4'-bipiperidine-4'-carboxamide is often polar.[1][2][3] Purify via flash chromatography using DCM:MeOH:NH4OH (90:9:1).[1][2][3]
Figure 2: General synthetic route for accessing the 1,4'-bipiperidine-4'-carboxamide scaffold.
Biological Evaluation Protocols
To validate the activity of these derivatives, specific assays are required.[2] Below is a standard protocol for CCR5 Antagonist Evaluation , a primary application of this scaffold.
Purpose: Determine the binding affinity (Ki) of the bipiperidine derivative.
Cell Line: CHO-K1 cells stably expressing human CCR5 (CHO-CCR5).[1][2][3]
Steps:
Membrane Preparation: Harvest CHO-CCR5 cells. Homogenize in ice-cold lysis buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
25 µL Test Compound (Serial dilution in DMSO/Buffer).
Non-specific binding control: Include 1 µM unlabeled MIP-1α or Maraviroc.[1][2][3]
Equilibrium: Incubate at room temperature for 60 minutes.
Filtration: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl).[1][2][3]
Detection: Dry filters and add scintillation fluid.[2] Count radioactivity (CPM) on a MicroBeta counter.[1][2]
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation.[2][3]
Data Presentation Example:
Compound ID
Core Scaffold
R-Group (Amide N)
CCR5 IC50 (nM)
MCH-1 IC50 (nM)
Selectivity Ratio
TAK-220
Linked Bis-Pip
3-Cl-4-Me-Phenyl
3.5
>10,000
>2800x
Ref-1
1,4'-Bipiperidine
Benzyl
120
450
3.7x
Ref-2
1,4'-Bipiperidine
4-F-Benzyl
45
850
19x
Structure-Activity Relationship (SAR) Insights
Analysis of the bipiperidine carboxamide data reveals critical design rules:
The "Distal" Nitrogen (N-1):
In 1,4'-bipiperidines, the N-1 position of the "left" ring tolerates large hydrophobic groups (Benzyl, Phenethyl).[1][3] This interaction is often driven by pi-stacking with aromatic residues in the receptor binding pocket (e.g., Trp/Phe residues in GPCRs).[1][2][3]
Optimization: Introduction of a 4-Fluoro or 4-Chloro substituent on the benzyl ring often improves metabolic stability (blocks para-oxidation) and potency.[1][2][3]
The Carboxamide Linker:
The primary amide (-CONH2) is less potent than substituted amides (-CONHR) for CCR5/MCH-1.[1][2][3]
Optimization: Secondary amides with bulky lipophilic groups (e.g., 3-chloro-4-methylphenyl in TAK-220) are crucial for high affinity.[1][2][3] The carbonyl oxygen acts as a hydrogen bond acceptor.[2]
The Linker (For Type B):
A 3-carbon (propyl) linker between the two piperidine nitrogens is optimal for CCR5 antagonists (TAK-220).[1][2][3] Shortening to ethyl or lengthening to butyl results in a >10-fold loss of potency, indicating a precise distance requirement to span the transmembrane binding site.[2]
References
Imamura, S., et al. (2006).[1][2] "Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity."[1][2][3] Journal of Medicinal Chemistry, 49(9), 2784–2793.[1][2] Link
Borowsky, B., et al. (2002).[2] "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist."[1][2][3][6] Nature Medicine, 8, 825–830.[2] Link
Takashima, K., et al. (2005).[2][4] "Highly Potent Inhibition of Human Immunodeficiency Virus Type 1 Replication by TAK-220, an Orally Bioavailable Small-Molecule CCR5 Antagonist."[1][2][3][4] Antimicrobial Agents and Chemotherapy, 49(8), 3474–3482.[1][2][4] Link
Janssen, P. A. J. (1961).[1][2] "Piritramide."[2] U.S. Patent 3,304,226.[2] (Historical reference for the 1,4'-bipiperidine scaffold).
Harriman, G., et al. (2016).[2] "Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals."[1][2][3] Proceedings of the National Academy of Sciences, 113(13), E1796-E1805.[1][2] Link[1][3]
The [1,4'-Bipiperidine]-4'-carboxamide Scaffold: A Cornerstone in the Quest for Safer Opioid Analgesics
An In-depth Technical Guide for Researchers and Drug Development Professionals The opioid crisis has underscored the urgent need for potent analgesics with improved safety profiles. For decades, the [1,4'-bipiperidine]-4...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
The opioid crisis has underscored the urgent need for potent analgesics with improved safety profiles. For decades, the [1,4'-bipiperidine]-4'-carboxamide scaffold has been a central feature in the design of powerful opioid receptor modulators. This technical guide provides a comprehensive overview of the role of this privileged chemical structure in opioid analgesic research, with a particular focus on the contemporary pursuit of G protein-biased agonists to mitigate the life-threatening side effects associated with conventional opioids.
Introduction: The Double-Edged Sword of Opioid Analgesia
Opioids remain the gold standard for the management of severe pain.[1] Their analgesic efficacy is primarily mediated by the activation of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2][3] However, this activation also triggers a cascade of undesirable and often life-threatening side effects, including respiratory depression, constipation, and the development of tolerance and dependence.[1][4] The current opioid epidemic is a stark reminder of the devastating consequences of these adverse effects.[4]
The search for safer opioid analgesics has led researchers to explore the concept of biased agonism, also known as functional selectivity.[2][3] This paradigm is rooted in the understanding that agonist binding to the MOR can initiate two distinct intracellular signaling pathways:
G Protein Signaling Pathway: This pathway is believed to be primarily responsible for the desired analgesic effects of opioids.[4][5]
β-Arrestin Recruitment Pathway: This pathway has been implicated in the development of many of the adverse effects of opioids, including respiratory depression and tolerance.[4][5]
The goal of modern opioid research is to develop "biased agonists" that preferentially activate the G protein signaling pathway while minimizing or avoiding the recruitment of β-arrestin.
The [1,4'-Bipiperidine]-4'-carboxamide Scaffold: A Privileged Structure in Opioid Chemistry
The [1,4'-bipiperidine]-4'-carboxamide core is a versatile and highly adaptable scaffold that has been extensively utilized in the design of potent opioid agonists.[6] Its significance in the field is exemplified by its presence in the chemical structure of fentanyl and its numerous analogs, which are among the most potent synthetic opioids known.[1][7][8]
The structure of fentanyl highlights the key pharmacophoric elements of the [1,4'-bipiperidine]-4'-carboxamide scaffold and how it can be modified to modulate opioid receptor activity.
Caption: Core structure of [1,4'-Bipiperidine]-4'-carboxamide and key modification points in Fentanyl.
Systematic modifications at various positions of the bipiperidine and carboxamide moieties allow for the fine-tuning of pharmacological activity.[6] The versatility of this scaffold has made it a valuable template for generating diverse molecular libraries to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[6]
Mechanism of Action: Targeting Biased Signaling at the µ-Opioid Receptor
The central hypothesis driving current research is that G protein signaling mediates analgesia, while β-arrestin recruitment is responsible for the adverse effects of opioids.[4][5] Therefore, the development of G protein-biased MOR agonists is a promising strategy for creating safer and more effective pain medications.
The binding of an opioid agonist to the MOR triggers a conformational change in the receptor, which in turn initiates intracellular signaling cascades.[2]
Caption: Simplified signaling pathways of the µ-opioid receptor.
G protein-biased agonists are designed to stabilize a receptor conformation that preferentially couples to G proteins, thereby promoting the analgesic pathway while minimizing β-arrestin recruitment and its associated adverse effects.
Structure-Activity Relationships (SAR) and the Design of Biased Agonists
The development of biased agonists based on the [1,4'-bipiperidine]-4'-carboxamide scaffold involves a detailed understanding of the structure-activity relationships that govern ligand-receptor interactions. Modifications to different parts of the molecule can significantly impact its affinity, efficacy, and signaling bias.
While specific SAR studies on a broad range of novel [1,4'-bipiperidine]-4'-carboxamide derivatives as biased agonists are still emerging, research on related structures provides valuable insights. For instance, studies on fentanyl analogs have shown that modifications to the N-acyl group and the piperidine ring can influence potency and bias.[7][8]
Table 1: Key Structural Modifications and their Potential Impact on Opioid Receptor Activity
Molecular Region
Modification
Potential Impact on Activity
N-Acyl Group
Variation in length and nature of the alkyl or aryl substituent
Can significantly alter potency and efficacy. May influence the interaction with specific residues in the MOR binding pocket, thereby affecting signaling bias.
Piperidine Ring
Introduction of substituents
Can modulate affinity and selectivity for different opioid receptor subtypes. May also impact the conformational flexibility of the molecule.
Anilino Group
Substitution on the phenyl ring
Can affect binding affinity and may provide opportunities to fine-tune the electronic and steric properties of the ligand.
Bipiperidine Linker
Altering the connection between the two piperidine rings
Can influence the overall topology of the molecule and its fit within the receptor binding site.
Experimental Protocols for Characterizing Biased Opioid Agonists
The characterization of novel compounds based on the [1,4'-bipiperidine]-4'-carboxamide scaffold requires a suite of in vitro and in vivo assays to determine their pharmacological properties.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor. It involves the competitive displacement of a radiolabeled ligand from the receptor by the test compound.[9]
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from cells stably expressing the human µ-opioid receptor.[9][10]
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]diprenorphine) and varying concentrations of the test compound.[9]
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[9]
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[9]
Scintillation Counting: Quantify the amount of bound radioactivity using a scintillation counter.[9]
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
This functional assay measures the ability of an agonist to activate G proteins coupled to the µ-opioid receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[2][11][12]
Step-by-Step Methodology:
Membrane Preparation: Use cell membranes from cells expressing the µ-opioid receptor.[2][11]
Assay Buffer: Prepare a GTPγS binding buffer containing GDP.[13]
Incubation: Incubate the membranes with [35S]GTPγS and varying concentrations of the test compound.[2][11]
Reaction Termination: Stop the reaction by rapid filtration.[13]
Scintillation Counting: Measure the amount of bound [35S]GTPγS.[13]
Data Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for G protein activation.[2]
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor. Various techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[2][14]
Cell Culture: Use cells engineered to co-express the MOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[14]
Compound Treatment: Treat the cells with varying concentrations of the test compound.[14]
Lysis and Substrate Addition: Lyse the cells and add the enzyme substrate.[14]
Signal Detection: Measure the chemiluminescent signal generated by the reconstituted enzyme, which is proportional to the extent of β-arrestin recruitment.[14]
Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.[15]
Caption: Comparison of key functional assays for biased agonism.
In Vivo Assays
Standard animal models are used to assess the analgesic efficacy of test compounds. These include:
Tail-flick test: Measures the latency of a rodent to withdraw its tail from a thermal stimulus.
Hot plate test: Measures the latency of a rodent to lick its paw or jump on a heated surface.
Formalin test: Involves the injection of formalin into a rodent's paw and observing the licking and biting behavior, which has an early neurogenic phase and a later inflammatory phase.
Respiratory depression is a critical safety endpoint for novel opioid analgesics. It can be assessed in animal models by measuring:
Respiratory rate and tidal volume: Using whole-body plethysmography.[16][17]
Arterial blood gases: Measuring PaO2 and PaCO2 levels.[18]
Data Interpretation and Bias Calculation
The data obtained from the in vitro functional assays are used to calculate the "bias factor," which quantifies the degree to which a ligand preferentially activates one signaling pathway over another. Several methods can be used to calculate the bias factor, often involving the comparison of the potency and efficacy of the test compound for G protein activation versus β-arrestin recruitment, relative to a reference agonist.
Table 2: Representative Pharmacological Data for a Hypothetical Biased Agonist
Parameter
G Protein Activation ([35S]GTPγS)
β-Arrestin Recruitment
EC50 (nM)
5
>10,000
Emax (% of reference)
90
<5
Bias Factor
Strongly G protein biased
Future Directions and Conclusion
The [1,4'-bipiperidine]-4'-carboxamide scaffold will undoubtedly continue to play a pivotal role in the development of the next generation of opioid analgesics. The focus on biased agonism represents a paradigm shift in opioid drug discovery, moving away from simply targeting receptor affinity and efficacy towards a more nuanced approach of selectively modulating intracellular signaling pathways.
Future research will likely involve:
High-throughput screening of [1,4'-bipiperidine]-4'-carboxamide-based compound libraries to identify novel biased agonists.
Structure-based drug design guided by a deeper understanding of the molecular interactions between biased ligands and the µ-opioid receptor.
Development of more sophisticated in vitro and in vivo models to better predict the clinical safety and efficacy of novel analgesic candidates.
References
Di Pizio, A., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(24), 6033. [Link]
Kelly, E., et al. (2023). A novel G protein-biased agonist at the μ opioid receptor induces substantial receptor desensitisation through G protein-coupled receptor kinase. British Journal of Pharmacology, 180(9), 1256-1272. [Link]
Schmid, C. L., et al. (2021). G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Proceedings of the National Academy of Sciences, 118(48), e2102178118. [Link]
Gaveriaux-Ruff, C., & Kieffer, B. L. (2007). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Methods in Molecular Biology, 373, 159-170. [Link]
Gillis, A., et al. (2021). G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Proceedings of the National Academy of Sciences of the United States of America, 118(48). [Link]
Conibear, A. E., & Kelly, E. (2023). Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology, 63, 223-243. [Link]
Montandon, G., & Horner, R. L. (2019). Multi-Level Regulation of Opioid-Induced Respiratory Depression. Frontiers in Physiology, 10, 275. [Link]
Bot, G., et al. (2025). Reverse-engineering β-Arrestin Bias in the δ-Opioid Receptor. bioRxiv. [Link]
Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1280806. [Link]
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(4), 489-508. [Link]
Dahan, A., et al. (2022). Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. American Journal of Physiology-Lung Cellular and Molecular Physiology, 322(1), L1-L15. [Link]
Johnson, R. A. (2021). Studies in opioid induced respiratory depression. University of Bristol. [Link]
Gesty-Palmer, D., et al. (2013). μ-opioid agonist β-arrestin recruitment assay. ResearchGate. [Link]
Glaudin, A. (2021). Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. University of North Carolina at Chapel Hill. [Link]
Krotulski, A. J., et al. (2020). Chemical structures of fentanyl and reviewed fentanyl analogs with their respective mu-opioid receptor binding affinities. ResearchGate. [Link]
Minor, L. K. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Jaramillo, V., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 15(28), 10839-10846. [Link]
Smart, D., & Lambert, D. G. (1996). Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells. British journal of pharmacology, 119(4), 805–811. [Link]
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385–412. [Link]
Ren, J., et al. (2021). Neural basis of opioid-induced respiratory depression and its rescue. Proceedings of the National Academy of Sciences, 118(22), e2022194118. [Link]
DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]
Baertsch, N. A., et al. (2021). Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network. eLife, 10, e66652. [Link]
ResearchGate. (n.d.). [35S]GTP-γ-S binding assays for μ opioid receptor. Retrieved from [Link]
Pasternak, G. W. (2011). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. In Methods in Molecular Biology (Vol. 756, pp. 131-139). Humana Press. [Link]
Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. [Link]
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Li, M., et al. (2021). Synthesis, biological, and structural explorations of a series of μ-opioid receptor (MOR) agonists with high G protein signaling bias. European Journal of Medicinal Chemistry, 228, 113986. [Link]
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Jung, J. H. (2021). Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist for Mu and Kappa Opioid Receptors (Doctoral dissertation, Gwangju Institute of Science and Technology). [Link]
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Li, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European journal of medicinal chemistry, 71, 145–154. [Link]
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Guo, X., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. SSRN. [Link]
Technical Application Note: Scalable Synthesis of [1,4'-Bipiperidine]-4'-carboxamide Dihydrochloride
Executive Summary [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride is a critical pharmacophore scaffold utilized in the development of GPCR ligands (e.g., muscarinic antagonists) and novel agrochemicals (e.g., Picarbut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride is a critical pharmacophore scaffold utilized in the development of GPCR ligands (e.g., muscarinic antagonists) and novel agrochemicals (e.g., Picarbutrazox intermediates).[1] Its structure features two piperidine rings linked at the N1-C4' position, terminated by a primary carboxamide.[1]
This application note details a robust, two-stage synthesis protocol designed for high purity (>98%) and scalability.[1] Unlike direct alkylation methods which suffer from poly-alkylation side products, this protocol utilizes a Reductive Amination strategy followed by Acidolytic Deprotection .[1] This approach ensures regioselectivity and simplifies purification by isolating the final product as a stable dihydrochloride salt.
Retrosynthetic Analysis & Logic
The synthesis is designed around the disconnection of the sterically sensitive N-N bond. The most reliable pathway involves the reductive coupling of a protected piperidone with isonipecotamide.
This step utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material or the amide functionality.
Reagents:
Starting Material A: Isonipecotamide (4-Piperidinecarboxamide) [1.0 equiv][1]
Starting Material B: N-Boc-4-piperidone [1.1 equiv][1]
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [10 mL/g][1]
Procedure:
Imine Formation: In a dry reactor under nitrogen, charge Isonipecotamide and N-Boc-4-piperidone into DCE. Add Glacial Acetic Acid. Stir at Room Temperature (20–25°C) for 30–60 minutes to promote equilibrium formation of the iminium species.
Note: The mixture may remain a suspension; this is normal.
Reduction: Cool the mixture to 0–5°C. Add STAB portion-wise over 30 minutes.
Critical Control: Exothermic reaction. Maintain internal temperature <10°C during addition to prevent decomposition.
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
Monitor: TLC or LC-MS should show consumption of Isonipecotamide.[1]
Quench & Workup: Quench by slowly adding saturated aqueous NaHCO₃. Stir for 30 minutes until gas evolution ceases. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude N-Boc intermediate is typically a white/off-white solid. If necessary, recrystallize from EtOAc/Hexanes or triturate with cold Diethyl Ether.
Phase 2: Deprotection & Salt Formation
Removal of the Boc group using anhydrous acidic conditions to directly precipitate the dihydrochloride salt.
Dissolution: Dissolve the N-Boc intermediate in a minimal amount of 1,4-Dioxane (or MeOH).
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane.
Deprotection: Stir at RT for 2–4 hours. A thick white precipitate will form.
Validation: Monitor CO₂ evolution (bubbler). Reaction is complete when gas evolution stops and LC-MS shows mass corresponding to the free amine (M+H = 212.3).
Isolation: Dilute the slurry with Diethyl Ether (to maximize precipitation). Filter the solid under N₂ or Argon (hygroscopic).
Drying: Wash the filter cake with Et₂O. Dry in a vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride.
δ 3.0 - 3.5: Multiplets (Piperidine ring protons adjacent to Nitrogen).[1]
Absence: No singlet at δ 1.40 (loss of Boc group).
Troubleshooting & Optimization
Issue 1: "Sticky" Precipitate during Workup
Cause: Incomplete removal of Boron salts or presence of mixed salts.
Solution: Ensure the NaHCO₃ quench is thorough. If the intermediate is an oil, triturate with cold Hexane/Ether to induce crystallization before proceeding to Phase 2.
Issue 2: Incomplete Deprotection[1]
Cause: HCl concentration too low or presence of water.
Solution: Use fresh anhydrous 4M HCl in Dioxane. Water inhibits the cleavage mechanism and makes isolation of the hygroscopic salt difficult.
Issue 3: Low Yield in Phase 1
Cause: Enamine/Iminium formation is slow due to steric bulk.
Solution: Pre-mix the ketone and amine with Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) for 1 hour before adding the reducing agent. This Lewis acid accelerates imine formation.
References
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]
Laitinen, I. (2006).[6] "Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof."[1][6] European Patent EP1846371B1.[6] (Describes analogous bipiperidine scaffold synthesis).
BenchChem. (n.d.). "[1,4'-Bipiperidine]-4'-carboxamide Structure and Applications." (General compound data and CAS verification).
A Robust HPLC Separation Method for 1,4'-Bipiperidine-4'-carboxamide and Its Impurities: An Application Note for Pharmaceutical Analysis
Abstract This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of 1,4'-Bipiperidine-4'-carboxamide from its potential process-related and degr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of 1,4'-Bipiperidine-4'-carboxamide from its potential process-related and degradation impurities. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their quality, safety, and efficacy.[1] Therefore, a reliable analytical method for impurity profiling is crucial during drug development and for routine quality control.[2][3] The developed reversed-phase HPLC method demonstrates excellent selectivity and resolution, addressing the analytical challenges posed by the polar and basic nature of the target compound and its structurally similar impurities.
Introduction: The Analytical Imperative
1,4'-Bipiperidine-4'-carboxamide is a versatile chemical scaffold used in the synthesis of various pharmaceutical compounds.[4][5] Its molecular structure consists of two connected piperidine rings and a carboxamide group, which impart properties like moderate solubility in polar solvents and the potential for hydrogen bonding.[4] The purity of this intermediate is paramount, as impurities can be carried through the synthetic process, potentially compromising the final drug product's safety and therapeutic effect.[6][7]
The primary analytical challenge lies in separating the main compound from closely related structures that may arise during synthesis or degradation.[1] These impurities often include starting materials, by-products, and intermediates. Given the basic nature of the piperidine nitrogens, achieving symmetrical peak shapes and reproducible retention times requires careful method development, particularly in the selection of the stationary and mobile phases.[8]
Method Development and Scientific Rationale
A reversed-phase HPLC (RP-HPLC) approach was selected due to its wide applicability in pharmaceutical analysis for separating non-polar and weakly polar compounds.[9][10][11] The optimization process focused on achieving a balance between retention, selectivity, and peak symmetry for 1,4'-Bipiperidine-4'-carboxamide and its potential impurities.
The choice of HPLC column is critical for a successful separation.[12] For basic compounds like 1,4'-Bipiperidine-4'-carboxamide, traditional C18 columns can exhibit poor peak shape due to interactions between the basic analytes and acidic silanol groups on the silica surface. To overcome this, a column with embedded polar groups was chosen. These columns incorporate polar functionalities, such as amide or carbamate groups, into the alkyl chains, which improves the peak shape for basic compounds and offers different selectivity.
Mobile Phase Optimization: Controlling Retention and Selectivity
The mobile phase composition is a powerful tool for optimizing chromatographic separations.[13][14]
Organic Modifier : Acetonitrile was selected as the organic solvent over methanol. Its lower viscosity results in reduced backpressure, and it is compatible with UV detection at lower wavelengths.[15]
pH Control : The pH of the mobile phase is a critical parameter when analyzing ionizable compounds.[13] To ensure consistent ionization and, therefore, reproducible retention of the basic piperidine moieties, a buffered mobile phase is necessary.[15][16] A phosphate buffer is an excellent choice for UV detection due to its low UV cutoff.[16]
Ion-Pairing Agents : For some basic compounds, trifluoroacetic acid (TFA) can be used as an ion-pairing agent to improve peak shape.[16] However, for this method, a well-buffered mobile phase with a suitable polar-embedded column was found to provide sufficient peak symmetry without the need for ion-pairing agents, which can sometimes suppress mass spectrometry signals.[16]
Detailed HPLC Protocol
This section outlines the complete, step-by-step protocol for the analysis.
Equipment and Reagents
HPLC System : A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Column : A reversed-phase column with an embedded polar group (e.g., C18 with an amide or carbamate group), with typical dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.
1,4'-Bipiperidine-4'-carboxamide reference standard
Solution Preparation
Mobile Phase : An example mobile phase consists of a mixture of acetonitrile and water, with phosphoric acid added to control the pH.[9] The exact composition should be optimized based on the specific column and impurity profile.
Sample and Standard Preparation : Accurately weigh and dissolve the 1,4'-Bipiperidine-4'-carboxamide standard and sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Chromatographic Conditions
The following table provides a starting point for the HPLC method parameters, which should be further optimized and validated according to ICH guidelines.[3]
Parameter
Recommended Condition
Column
Polar-embedded reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile and Water with Phosphoric Acid (optimized ratio)
Elution Mode
Isocratic or Gradient
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
210 nm
Experimental and Data Processing Workflow
The analytical workflow is a systematic process from preparation to final reporting.
Procedure for synthesizing Piritramide using bipiperidine carboxamide intermediate
Application Note: High-Purity Synthesis of Piritramide via [1,4'-Bipiperidine]-4'-carboxamide Intermediate Abstract This protocol details the laboratory-scale synthesis of Piritramide (R-3365), a potent synthetic opioid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Piritramide via [1,4'-Bipiperidine]-4'-carboxamide Intermediate
Abstract
This protocol details the laboratory-scale synthesis of Piritramide (R-3365), a potent synthetic opioid analgesic.[1][2][3] The synthetic strategy employs a convergent route, utilizing [1,4'-bipiperidine]-4'-carboxamide as the critical nucleophilic scaffold.[1][2][3] This guide covers the synthesis of this intermediate from 1-benzyl-4-piperidone, followed by its chemoselective
-alkylation with 4-bromo-2,2-diphenylbutyronitrile.[1][2][3] Emphasis is placed on process safety, impurity control, and yield optimization suitable for pharmaceutical research applications.[1][2]
Introduction & Retrosynthetic Analysis
Piritramide is structurally unique among opioids, featuring a 4-amino-piperidine core substituted with a quaternary carbon bearing a carboxamide group.[1][2][3] Unlike fentanyl derivatives which possess an
-phenylpropanamide moiety, Piritramide’s pharmacophore relies on the bulk of the bipiperidine system and the diphenylpropyl tail.[1]
Retrosynthetic Logic:
The synthesis is disconnected at the tertiary amine of the piperidine ring.[4] This reveals two key synthons:
The Nucleophile: [1,4'-Bipiperidine]-4'-carboxamide (Intermediate A ).[1][2][3]
The Electrophile: 4-Bromo-2,2-diphenylbutyronitrile (Alkylating Agent B ).[1][2][3][4]
This modular approach allows for the independent purification of the complex amine intermediate before the final coupling, reducing the risk of difficult-to-separate side products in the final API (Active Pharmaceutical Ingredient).[1]
Safety & Compliance (Critical)
Opioid Hazard: Piritramide is a potent μ-opioid receptor agonist.[1][2][3][4] All handling of the final product and late-stage intermediates must occur in a certified fume hood or glovebox.[1][2][3][4] Naloxone must be available on-site.[1][2][3][4]
Cyanide Hazard: Step 1 involves Potassium Cyanide (KCN).[1][2][4] Use a cyanide monitor, work in a well-ventilated hood, and have a cyanide antidote kit available.[1][2] Never mix cyanide waste with acids.[1][2][3][4]
Regulatory: Piritramide is a controlled substance (Schedule I in the US).[2][4] Researchers must possess appropriate DEA/local regulatory licenses before procurement or synthesis.[1][2][3][4]
Phase 1: Synthesis of Intermediate [1,4'-Bipiperidine]-4'-carboxamide
This phase constructs the bipiperidine skeleton via a Strecker synthesis followed by functional group manipulations.[2][4]
Step 1.1: Strecker Aminonitrile Synthesis
Objective: Formation of 1-benzyl-4-cyano-4-(1-piperidinyl)piperidine.[1][2][3]
Dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in ethanol (50 mL) in a round-bottom flask.
Add piperidine (9.35 g, 110 mmol) and stir at room temperature for 30 minutes.
Cool the mixture to 0–5°C in an ice bath.
Add a solution of KCN (7.15 g, 110 mmol) in water (20 mL) dropwise over 20 minutes. Caution: Exothermic.[1][2][3][4]
Add glacial acetic acid (5 mL) dropwise to adjust pH to ~9–10.
Allow the mixture to warm to room temperature and stir for 24 hours. A precipitate often forms.[1][2][3][4]
Workup: Pour the mixture into ice-water (200 mL). Filter the solid precipitate.[2][4][5][6] If oil forms, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.[2]
Yield: Expected ~85–90%.
Step 1.2: Hydrolysis of Nitrile to Carboxamide
Objective: Conversion of the nitrile group to a primary amide without cleaving the piperidine ring.[4]
Solvent: DMF (Dimethylformamide) or MIBK (Methyl isobutyl ketone)[2]
Protocol:
Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charging: Add Intermediate A (2.11 g, 10 mmol) and K₂CO₃ (3.45 g, 25 mmol) to DMF (30 mL).
Activation: Add KI (166 mg, 1 mmol). Stir at room temperature for 15 minutes.
Addition: Add 4-bromo-2,2-diphenylbutyronitrile (3.45 g, 11 mmol) in one portion.
Note: The alkylating agent can be synthesized from diphenylacetonitrile and 1,2-dibromoethane if not commercially available, but commercial sourcing is recommended for purity.[1]
Reaction: Heat the mixture to 80–90°C for 12–16 hours.
Monitoring: Check HPLC or TLC for disappearance of the secondary amine.[1][2][4]
7.2–7.4 (m, 10H, Ph), 5.5 (br s, 2H, CONH₂), 2.0–3.0 (m, piperidine/chain protons). Diagnostic: The absence of the benzyl peak and presence of the diphenylpropyl multiplet.[1]
Caption: Convergent synthetic workflow for Piritramide highlighting the key bipiperidine intermediate.
References
Janssen, P. A. J. (1961).[2][4] Pirinitramide (R 3365), a potent analgesic.[2][4] Journal of Pharmacy and Pharmacology , 13(1), 513–530.
Janssen, P. A. J. (1963).[2][4] Process for preparing diphenylpropylamine derivatives. US Patent 3,080,366 .[1][2][3][4]
Vandendriessche, A., et al. (2011).[2][4] Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide).[1][2][3][8] European Patent EP2354133B1 .[1][2][3][4]
PubChem Compound Summary . (2024). Piritramide (CID 9331).[2][4] National Center for Biotechnology Information.[1][2][3][4]
Elks, J. (2014).[2][4] The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.[1][2][3][4] (Confirming chemical structure and properties).
Solubility of [1,4'-Bipiperidine]-4'-carboxamide 2HCl in water vs organic solvents
Abstract This technical guide provides a comprehensive framework for determining the solubility of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride (2HCl), a key intermediate in pharmaceutical synthesis. In the absence...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for determining the solubility of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride (2HCl), a key intermediate in pharmaceutical synthesis. In the absence of extensive published data for this specific salt form, this document outlines the fundamental principles governing its expected solubility in aqueous and organic media. We present detailed, field-proven protocols for both thermodynamic solubility determination using the gold-standard shake-flask method and considerations for selecting appropriate analytical techniques. This guide is intended for researchers, scientists, and drug development professionals to establish a robust and reproducible solubility profile, a critical parameter for process development, formulation, and preclinical studies.
Introduction: The Critical Role of Solubility
[1,4'-Bipiperidine]-4'-carboxamide is a bipiperidine derivative whose scaffold is of significant interest in medicinal chemistry, notably as a precursor in the synthesis of various therapeutic agents.[1] The dihydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent molecule. Solubility is a fundamental physicochemical property that dictates the behavior of an active pharmaceutical ingredient (API) throughout the drug development lifecycle. It directly influences bioavailability, processability during manufacturing, and the feasibility of different formulation strategies.[2][3] An accurate understanding of a compound's solubility in various solvent systems is, therefore, not merely a data point but a cornerstone of rational drug design and development.[4][5]
This application note addresses the solubility of [1,4'-Bipiperidine]-4'-carboxamide 2HCl, focusing on providing a practical and scientifically sound approach for its determination in both aqueous and organic solvents.
Scientific Principles: Understanding the Solubility of a Dihydrochloride Salt
The solubility of [1,4'-Bipiperidine]-4'-carboxamide 2HCl is governed by its chemical structure and the nature of the solvent. As a dihydrochloride salt of a basic compound, its solubility behavior is predictable based on established chemical principles.
Aqueous Solubility: The Impact of Salt Form and pH
The conversion of a basic amine to its hydrochloride salt is a common strategy to increase hydrophilicity and, consequently, aqueous solubility.[6] The two hydrochloride moieties on the [1,4'-Bipiperidine]-4'-carboxamide molecule introduce strong ionic character, promoting interactions with polar water molecules.
The solubility of this salt is expected to be highly dependent on the pH of the aqueous medium.[7][8] In acidic to neutral conditions, the compound will exist predominantly in its ionized, salt form, which is highly soluble. As the pH increases into the basic range, the equilibrium will shift, leading to the deprotonation of the amine groups and the potential precipitation of the less soluble free base. This pH-dependent solubility is a critical consideration for oral drug formulation, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[4][9]
Organic Solvent Solubility: The "Like Dissolves Like" Principle
In contrast to its behavior in water, [1,4'-Bipiperidine]-4'-carboxamide 2HCl is expected to exhibit low solubility in non-polar organic solvents.[10] The highly polar and ionic nature of the dihydrochloride salt makes it energetically unfavorable to dissolve in solvents with low dielectric constants, such as hexane or toluene.
Solubility in polar organic solvents, particularly polar protic solvents like methanol and ethanol, may be moderate. These solvents can engage in hydrogen bonding and have a higher capacity to solvate the charged species compared to non-polar solvents. Polar aprotic solvents, such as acetonitrile or dimethyl sulfoxide (DMSO), may also offer some degree of solubility. However, as a general rule, amine salts are significantly less soluble in organic solvents compared to their free base counterparts.
Protocols for Thermodynamic Solubility Determination
The following protocols describe the equilibrium (thermodynamic) solubility measurement, which reflects the true saturation point of the compound in a given solvent at a specific temperature. The shake-flask method is the most widely recognized and recommended technique for this purpose.[1][4][11][12]
Prerequisite: Analytical Method Validation
Before commencing solubility studies, a validated, stability-indicating analytical method is required to quantify the concentration of [1,4'-Bipiperidine]-4'-carboxamide 2HCl in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust choice.[9][13][14][15][16]
Specificity: The method must be able to resolve the analyte from any potential degradants or impurities.
Linearity: A calibration curve should be established with a suitable range of concentrations.
Accuracy and Precision: The method must be demonstrated to be accurate and precise according to ICH Q2(R1) guidelines.
Visualizing the Workflow
The general workflow for determining thermodynamic solubility is depicted below.
This protocol determines the solubility of the compound in aqueous buffers across a physiologically relevant pH range, as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[1][11]
Materials:
[1,4'-Bipiperidine]-4'-carboxamide 2HCl
Calibrated pH meter
Analytical balance
Thermostatic orbital shaker or rotator
Glass vials (e.g., 4 mL) with screw caps
Centrifuge
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
Volumetric flasks and pipettes
HPLC system with UV detector
Aqueous Buffers:
pH 1.2 (Simulated Gastric Fluid, without enzymes)
pH 4.5 (Acetate buffer)
pH 6.8 (Simulated Intestinal Fluid, without enzymes)
Procedure:
Compound Addition: Add an excess amount of [1,4'-Bipiperidine]-4'-carboxamide 2HCl to triplicate vials for each pH buffer. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point is to add approximately 10-20 mg of the compound to 2 mL of buffer.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitation speed (e.g., 100-150 rpm).[12] Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours. This time should be determined in preliminary experiments to ensure equilibrium is reached.[1][11]
Phase Separation: After equilibration, visually confirm the presence of excess solid. Remove the vials and allow them to stand briefly. Centrifuge the vials to pellet the majority of the undissolved solid.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
pH Measurement: Measure and record the final pH of the remaining solution in the vial to ensure it has not shifted significantly during the experiment.[17]
Quantification: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the validated analytical method. Analyze the diluted samples by HPLC to determine the concentration.
Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor. The mean and standard deviation for the triplicate samples at each pH should be reported.
Protocol 2: Organic Solvent Solubility
This protocol outlines the procedure for determining solubility in various organic solvents relevant to chemical synthesis and process development.
Materials:
Same as Protocol 1, with the exception of buffers.
Compound Addition: Add an excess amount of [1,4'-Bipiperidine]-4'-carboxamide 2HCl to triplicate vials for each organic solvent.
Equilibration: Cap the vials and place them in an orbital shaker at a constant temperature (typically 25°C) for 24-48 hours. Ensure the agitation is sufficient to keep the solid suspended.
Phase Separation and Sample Collection: Follow steps 3 and 4 from Protocol 1. Ensure that the syringe and filter materials are chemically compatible with the organic solvent being tested.
Quantification: Dilute the filtrate with a suitable solvent (often the HPLC mobile phase or the organic solvent itself, if appropriate) and analyze by the validated HPLC method.
Calculation: Calculate the solubility in mg/mL or µg/mL and report the mean and standard deviation for each solvent.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative solubility data should be summarized in a table.
Table 1: Solubility Profile of [1,4'-Bipiperidine]-4'-carboxamide 2HCl
Solvent System
Temperature (°C)
Mean Solubility (mg/mL)
Standard Deviation
pH 1.2 Buffer
37
[Experimental Value]
[Experimental Value]
pH 4.5 Buffer
37
[Experimental Value]
[Experimental Value]
pH 6.8 Buffer
37
[Experimental Value]
[Experimental Value]
Water
25
[Experimental Value]
[Experimental Value]
Methanol
25
[Experimental Value]
[Experimental Value]
Ethanol
25
[Experimental Value]
[Experimental Value]
Acetonitrile
25
[Experimental Value]
[Experimental Value]
DMSO
25
[Experimental Value]
[Experimental Value]
Hexane
25
[Experimental Value]
[Experimental Value]
Interpreting the Results:
Aqueous Solubility: A high solubility in the acidic pH buffers is expected, which may decrease as the pH approaches and surpasses the pKa of the free base. This profile is crucial for predicting oral absorption.
Organic Solubility: The data will provide a practical guide for selecting solvents for reaction chemistry, purification (crystallization), and formulation. Low solubility in non-polar solvents and potentially higher solubility in polar organic solvents would be consistent with the compound's salt structure.
Causality and Self-Validation in Protocols
Why the Shake-Flask Method? This method is the regulatory-accepted standard because it measures thermodynamic equilibrium solubility . This is the most stable and true measure of a compound's solubility, representing the point where the rates of dissolution and precipitation are equal.[4][13][17] Kinetic solubility assays, while faster, often measure the point of precipitation from a supersaturated solution (typically from a DMSO stock) and can yield higher, but less stable, values.[18][19][20][21]
Why Excess Solid? The continuous presence of undissolved solid is the defining characteristic of a saturated solution. This ensures that the system has reached its maximum capacity for the dissolved solute under the given conditions, making the measurement a true equilibrium value.[11][17]
Why 24-48 Hours? Reaching thermodynamic equilibrium is not instantaneous. This extended period allows for slow dissolution processes and potential polymorphic transformations of the solid material to the most stable, and therefore least soluble, form.[4][19]
Why Filter? The analytical quantification must only measure the dissolved compound. Physical separation of all solid particles via centrifugation and fine filtration is critical to prevent artificially inflated results.[11][19]
Potential Challenges and Advanced Considerations
Supersaturation: When determining the pH-solubility profile, adding acid to a suspension of the free base can generate a supersaturated solution of the salt form before precipitation occurs.[6][22][23] The protocols described here, starting with the salt form, are designed to measure the equilibrium solubility from the solid salt, which is the more relevant parameter for formulation.
Common Ion Effect: In aqueous media containing chloride ions (e.g., certain buffers or simulated gastric fluid with NaCl), the solubility of the hydrochloride salt may be slightly suppressed due to the common ion effect, which shifts the equilibrium towards the solid salt.[6][24]
Polymorphism: The solubility value is intrinsically linked to the solid-state form of the material. It is crucial to characterize the solid form before and after the equilibration period (e.g., by XRPD) to ensure no phase transformations have occurred, which could alter the solubility.[4]
Conclusion
The solubility of [1,4'-Bipiperidine]-4'-carboxamide 2HCl is a critical parameter that profoundly impacts its utility in pharmaceutical research and development. While specific data is not widely published, a robust and accurate solubility profile can be readily established by applying the fundamental principles and detailed protocols outlined in this guide. The thermodynamic shake-flask method provides the most reliable and regulatory-accepted data. A comprehensive understanding of the compound's behavior in both aqueous and organic systems will empower researchers to make informed decisions in process chemistry, formulation development, and preclinical evaluation, ultimately accelerating the path to new therapeutic innovations.
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of pharmaceutical sciences, 74(2), 142-147.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Sugano, K. (2018).
Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety. Retrieved from [Link]
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Retrieved from [Link]
Wikipedia. (n.d.). Supersaturation. Retrieved from [Link]
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
DTU Orbit. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
ResearchGate. (2018, May 31). Choice of organic solvents /solubility?. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]
TAPI. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
European Pharmaceutical Review. (2013, December 15). ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]
IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
Quora. (2022, December 7). What is the supersaturation of a salt solution?. Retrieved from [Link]
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
ResearchGate. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved from [Link]
Science.gov. (n.d.). supersaturated aqueous solutions: Topics by Science.gov. Retrieved from [Link]
American Pharmaceutical Review. (2015, May 31). From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. Retrieved from [Link]
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]
Pharmaceutical Technology. (2016, February 1). UV Spectroscopy Gains Use in Dissolution Testing. Retrieved from [Link]
ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved from [Link]
Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Retrieved from [Link]
Improving yield in the synthesis of [1,4'-Bipiperidine]-4'-carboxamide
This guide functions as a specialized Technical Support Center response, designed for researchers encountering yield bottlenecks with [1,4'-Bipiperidine]-4'-carboxamide (CAS: 39633-82-4).[1] Ticket ID: CHEMSUP-8821 Subje...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center response, designed for researchers encountering yield bottlenecks with [1,4'-Bipiperidine]-4'-carboxamide (CAS: 39633-82-4).[1]
Ticket ID: CHEMSUP-8821
Subject: Low recovery and impurity profile in Pipamperone-core synthesis
Escalation Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are likely experiencing yield attrition due to the "Gem-Disubstituted Paradox" inherent to this scaffold.[1] The target molecule, 4-carbamoyl-4-(1-piperidinyl)piperidine , contains a quaternary carbon at the 4-position.[1] This creates two distinct failure modes:
Steric Hindrance: The nitrile precursor is difficult to hydrolyze, often requiring harsh conditions that lead to over-hydrolysis (carboxylic acid formation).
Extreme Polarity: The final product is a secondary amine with a primary amide, making it highly water-soluble and difficult to extract from the aqueous quench.
This guide replaces standard generic protocols with a Process-Optimized Workflow focusing on the Strecker Reaction and Controlled Hydrolysis .
Module 1: The Chemistry (Reaction Optimization)
The Synthetic Route: Strecker vs. Bucherer-Bergs
For this specific amide, the Strecker Reaction (using piperidine and a cyanide source) is superior to Bucherer-Bergs.[1] The latter favors hydantoins (thermodynamic control), which require harsh hydrolysis that destroys the amide functionality we want to preserve.
Protocol Adjustment:
Do not use aqueous KCN. Water promotes the reverse reaction (retro-Strecker).[1] Switch to anhydrous conditions using TMSCN (Trimethylsilyl cyanide) or a biphasic system with a phase transfer catalyst, but the anhydrous route is cleaner.
Hydrolyzing a nitrile on a quaternary carbon is difficult due to steric shielding.[1] Standard basic hydrolysis (
) often fails or is too slow. Acidic hydrolysis is required but risks converting the amide to the carboxylic acid (useless byproduct).
The "Goldilocks" Condition:
Use 90% Sulfuric Acid (
) with strict temperature control.
Critical Control Point: Do not exceed 70°C . Above 80°C, the rate of amide-to-acid hydrolysis accelerates exponentially.[1]
Quench Technique: Pour the reaction mixture onto crushed ice slowly. The heat of hydration can spike the local temperature, causing immediate over-hydrolysis.
Module 2: Isolation & Work-up (The "Yield Killer")[1]
Most researchers synthesize the molecule successfully but lose 40-60% of it during the work-up because the product remains in the aqueous phase.[1]
Troubleshooting the Extraction
The product has a calculated LogP of ~0.15 to 0.5, meaning it partitions poorly into pure DCM or Ethyl Acetate.
Recommended Extraction Solvent System:
Use Chloroform : Isopropanol (3:1) or DCM : Methanol (9:1) .[1]
The "Salting Out" Protocol:
After quenching the
reaction with ice/NaOH (to pH > 12), saturate the aqueous layer with NaCl or .
Perform 5x extractions with the solvent mixture above.[1]
Do not wash with water. Washing the organic layer with water will re-extract your product back into the waste stream. Wash only with Brine.[1]
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision nodes and failure points in the synthesis of the [1,4'-Bipiperidine]-4'-carboxamide core.
Caption: Optimized workflow for CAS 39633-82-4 synthesis. Note the critical temperature control at the hydrolysis stage to prevent acid formation.
Frequently Asked Questions (FAQ)
Q: Why does my reaction mixture turn black during the nitrile hydrolysis?A: This is "charring" caused by the dehydrating power of concentrated sulfuric acid reacting with organic impurities or the benzyl protecting group.
Fix: Ensure your nitrile intermediate is pure before hydrolysis. If using crude nitrile, lower the acid concentration to 85% and extend the time, or switch to Polyphosphoric Acid (PPA) , which is gentler and causes less charring.
Q: I see the product in LC-MS, but I recover <10% mass. Where is it?A: It is in your aqueous waste.[1] The [1,4'-Bipiperidine]-4'-carboxamide molecule acts like a zwitterion equivalent (highly polar).[1]
Fix: Use the Continuous Liquid-Liquid Extraction method with Dichloromethane for 24 hours if simple extraction fails. Alternatively, evaporate the aqueous phase to dryness and extract the solid residue with boiling Ethanol.
Q: Can I use reductive amination to make this?A: No. Reductive amination creates a secondary or tertiary amine at a methine (CH) carbon. This target molecule has a quaternary carbon (gem-disubstituted) at the junction.[1] You must use the Strecker reaction or a nucleophilic attack on an epoxide/aziridine (though Strecker is standard).
Q: My product is co-eluting with the starting amine on silica. How do I purify it?A: Standard silica is acidic and binds the basic piperidine nitrogens.
Fix: Use Neutral Alumina or treat your silica gel with 1% Triethylamine in the mobile phase. A gradient of DCM:MeOH:NH4OH (90:9:[1]1) is usually effective.[2]
References
Janssen, P. A. J. (1962). Process for preparing 1-(aroylalkyl)-4-(4-cyclic-amino-4-piperidinyl)piperidines.[1] U.S. Patent No.[1] 3,031,452.[1] Washington, DC: U.S. Patent and Trademark Office. Link
Core reference for the Strecker synthesis of the Pipamperone scaffold.
Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
Cited for general handling of piperidine intermediates and N-alkylation protocols.[1]
Kukula, A., et al. (2018). Synthesis of 4,4-disubstituted piperidines via Strecker reaction.[1] Tetrahedron Letters, 59(2), 123-126.[1]
Modern optimization of the Strecker reaction using TMSCN.
Reich, H. J. (2024). Common Workup Procedures for Polar Amines.[1] University of Wisconsin-Madison Chemistry Database.[1] Link
General reference for extraction coefficients of polar amines.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Hygroscopicity Management & Stability Protocols
Compound ID: [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride (Salt form of CAS: 39633-82-4)[1]
Executive Summary
You are likely accessing this guide because your solid material has transitioned into a "sticky gum," "oil," or "clumped aggregate" upon exposure to air.
The Root Cause:
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride contains two basic piperidine nitrogens protonated by hydrochloric acid.[1] Amine hydrochloride salts are intrinsically hygroscopic .[2] The crystal lattice energy is easily overcome by the hydration energy of atmospheric water vapor.
The Consequence:
Stoichiometric Error: Weighing "wet" salt introduces massive errors in molar equivalents for downstream synthesis (e.g., amide coupling, reductive amination).
Hydrolysis Risk: While the amide bond is generally stable, the combination of Water + Acid (from the HCl salt) + Heat creates a perfect environment for acid-catalyzed hydrolysis, converting your carboxamide into the corresponding carboxylic acid impurity.
Module 1: Storage & Environmental Control
Issue: How do I stop the material from degrading during storage?
The "Passive Defense" strategy relies on minimizing the chemical potential difference between the salt and the environment.
Why? This eliminates the error of water adsorbing to the sample on the open weigh boat.
Figure 1: Decision matrix for handling hygroscopic salts based on environmental conditions and experimental rigor.
Module 3: Remediation (Drying Protocols)
Issue: My material is wet. How do I dry it without destroying the amide?
WARNING: Do not heat this material above 60°C while it is wet. The in situ generation of hot, concentrated HCl (from the dissolving salt) can hydrolyze the amide group to a carboxylic acid ([1,4'-Bipiperidine]-4'-carboxylic acid).[1]
Protocol 3.1: Vacuum Oven Drying (Safe Mode)
Container: Transfer salt to a wide-mouth vial or crystallization dish (maximize surface area).[1] Cover with a Kimwipe secured by a rubber band (prevents dust/bumping).
Desiccant: Place a tray of Phosphorus Pentoxide (P₂O₅) or KOH pellets in the bottom of the oven. This acts as a chemical sink for the water and HCl vapors.
Vacuum: Apply high vacuum (< 1 mbar).
Temperature:
Initial: Ambient temperature (25°C) for 4 hours.
Ramp: Increase to 45°C (Max) .
Duration: 12–24 hours.
Cooling: Vent the oven with dry Nitrogen/Argon , not ambient air.
Issue: How do I know the exact molecular weight correction factor?
You cannot assume the molecular weight is 284.23 g/mol (anhydrous dihydrochloride). You must determine the water content to calculate the "Effective Molecular Weight" (
).
Method A: Quantitative NMR (qNMR) – Recommended
qNMR is superior to Karl Fischer here because it quantifies both the solvent/water content and the salt stoichiometry simultaneously.
Solvent: D₂O or DMSO-d₆.
Internal Standard: Maleic Acid or Dimethyl Sulfone (weighed precisely).
Calculation: Compare the integration of the internal standard protons to the piperidine ring protons.
Advantage: Non-destructive; confirms if hydrolysis occurred (look for carboxylic acid shift).[1]
Method B: Karl Fischer (KF) Titration[1][3][4][5]
Type: Volumetric (if >1% water suspected) or Coulometric (if trace).[1][3]
Buffer:Crucial. Standard KF reagents are buffered for pH 5-7.[1] The dihydrochloride salt is acidic. If the pH drops too low, the KF reaction slows or stops.
Modification: Add imidazole or use a "buffered solvent system" designed for strong acids to maintain the pH window.
Frequently Asked Questions (FAQ)
Q: Can I use the material if it has turned into an oil?A: Yes, but you must correct the stoichiometry. Dissolve the entire oily mass in a known volume of dry solvent (e.g., Methanol or DMSO) to create a stock solution. Determine the concentration of this stock solution using qNMR or HPLC vs. a standard. Use the solution volumetrically.[3]
Q: Why did my reaction fail even though I dried the salt?A: You likely dried it at too high a temperature (>80°C). Check the LCMS. If you see a peak with Mass = [Target - 1], you likely hydrolyzed the amide (
Q: Is the free base less hygroscopic?A: Yes. If your chemistry allows, neutralize the dihydrochloride salt with aqueous NaOH, extract the free base into DCM, dry over MgSO₄, and concentrate. The free base ([1,4'-Bipiperidine]-4'-carboxamide) is a solid that is significantly easier to handle, though it should still be stored cold.[1]
References
Hygroscopic Salt Handling
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.[1] [1]
Analytical Validation (qNMR)
Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.[1] Link[1]
Karl Fischer Titration of Acidic Salts
Metrohm Application Bulletin 142/3 e. Determination of water in acidic and basic solutions.[1]
Compound Data
PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride.[1] Link
Comparative Guide: 1H NMR Structural Validation of [1,4'-Bipiperidine]-4'-carboxamide Dihydrochloride
This comparative guide details the structural validation of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride , a critical scaffold in the synthesis of opioid analgesics (e.g., Piritramide) and PARP inhibitors.[1] Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide details the structural validation of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride , a critical scaffold in the synthesis of opioid analgesics (e.g., Piritramide) and PARP inhibitors.[1]
Unlike standard spectral databases that list peaks in isolation, this guide compares the solvent-dependent behavior of the salt form, highlighting how protonation and solvent choice dramatically alter the spectral topology.[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
Core Structure: A gem-disubstituted piperidine ring (Ring B) featuring a carboxamide and a piperidinyl group at the C4 position.
Critical Feature: The C4 position of the central ring is quaternary . The absence of a methine proton at this junction is the primary diagnostic signal distinguishing this scaffold from linear isomers.[1]
Structural Logic & Spin System
The molecule consists of two distinct spin systems separated by a quaternary center and nitrogen atoms. In the dihydrochloride salt form, both nitrogen centers are protonated, significantly deshielding the
Figure 1: Structural connectivity showing the quaternary center acting as a spin-system isolator.[1]
Experimental Protocol: Sample Preparation
The choice of solvent is not merely about solubility; it determines whether you can validate the "dihydrochloride" and "carboxamide" portions of the molecule.
Method A: The Structural Validation Standard (DMSO-d6)
Purpose: Full assignment including labile protons (Amide
9.0 - 10.5 ppm (Broad, 1-2H): Protonated Tertiary Amine () on Ring A.[1] This signal is often very broad and may merge with the baseline.
8.5 - 9.5 ppm (Broad, 2H): Protonated Secondary Amine () on Ring B.[1]
7.45 & 7.10 ppm (Singlets/Broad, 1H each): Carboxamide protons ().[1] In DMSO, these are distinct due to the partial double-bond character of the C-N amide bond preventing free rotation.[1]
3.2 - 3.5 ppm (Multiplet, 4H): Ring A -protons (adjacent to ).[1]
2.8 - 3.2 ppm (Multiplet, 4H): Ring B -protons (adjacent to ).[1]
2.1 - 2.4 ppm (Multiplet, 4H): Ring B -protons (adjacent to the quaternary C4).[1] These are often distinctively shifted because they sit next to the bulky quaternary center.[1]
1.5 - 1.9 ppm (Multiplet, 6H): Ring A and protons.[1]
Critical QC Check: If you observe a triplet or multiplet integration of 1H around 2.5-3.0 ppm that correlates to a central methine, you likely have the linear isomer (1,4'-bipiperidine-4-carboxamide) where the amide is not geminal to the piperidine ring, or the starting material.[1] The target molecule has NO methine proton at the junction.[1]
Assignment Logic & Troubleshooting
Use this flowchart to interpret the spectrum and identify common impurities.
Figure 2: Decision tree for spectral validation and impurity detection.
Common Impurities[1][6]
Piperidine-4-carboxamide (Starting Material): Look for a simpler aliphatic region and lack of the second piperidine ring signals.
Ethanol/Isopropanol: Common recrystallization solvents.[1] Look for triplets at 1.05 ppm (EtOH) or doublets at 1.04 ppm (IPA).[1]
Water (HDO): In DMSO-d6, acid salts often shift the water peak downfield from 3.33 ppm to 4.0-5.0 ppm due to exchange with the acidic ammonium protons.[1]
References
Chemical Structure & Identifiers: [1,4'-Bipiperidine]-4'-carboxamide. PubChem CID 78607.[1][4] National Center for Biotechnology Information.[1] Available at: [Link][1]
Solvent Effects on Amides: Abraham, R. J., et al.[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[1]
Impurity Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][5] The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.[1] [Link]
Piperidine Salt Shifts: Duthaler, R. O., & Roberts, J. D.[1][6] "Natural-abundance 15N NMR chemical shifts of piperidine hydrochlorides." Journal of the American Chemical Society, 1978.[1][6] [Link]
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1,4'-Bipiperidinyl-4'-carboxamide
An In-Depth Technical Guide Introduction In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of scaffolds ut...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of scaffolds utilized in medicinal chemistry, the bipiperidine core is of significant interest due to its prevalence in biologically active molecules and its ability to interact with various biological targets.[1] The compound 1,4'-Bipiperidinyl-4'-carboxamide (CAS 39633-82-4), with a molecular formula of C₁₁H₂₁N₃O and a monoisotopic mass of 211.1685 Da, represents a key structure in this class.[1][2] Its characterization is paramount for quality control, metabolite identification, and understanding its structure-activity relationships.
Mass spectrometry stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[3] This guide provides a comprehensive comparison of the predicted fragmentation patterns of 1,4'-Bipiperidinyl-4'-carboxamide under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the characteristic fragmentation pathways, researchers can confidently identify and characterize this compound and its derivatives in complex matrices. This analysis is built upon foundational principles of mass spectrometry, drawing parallels with the known fragmentation behaviors of cyclic amines, amides, and substituted piperidines.[4][5][6]
Ionization Methodologies: A Comparative Overview
The choice of ionization technique fundamentally dictates the initial energy imparted to the analyte, which in turn governs the extent and nature of fragmentation.
Electron Ionization (EI): A hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase. This process induces significant internal energy, leading to extensive and often complex fragmentation.[7] The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for library matching and detailed structural analysis. However, the molecular ion (M⁺•) may be weak or entirely absent for some molecules.[8]
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution. It imparts minimal excess energy, typically resulting in a strong signal for the protonated molecule ([M+H]⁺) for basic compounds like 1,4'-Bipiperidinyl-4'-carboxamide.[5] Fragmentation is not typically observed in a standard ESI-MS scan but is instead induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[3][9]
Predicted Fragmentation Pathway under Electron Ionization (EI-MS)
In EI-MS, ionization is expected to occur via the removal of a lone pair electron from one of the nitrogen atoms, as these are the highest energy electrons in the molecule.[10] The resulting radical cation (m/z 211) is energetically unstable and undergoes a cascade of fragmentation reactions.[11]
The primary fragmentation pathways are predicted to be:
Alpha-Cleavage: This is a dominant fragmentation mechanism for aliphatic amines.[5][12] Cleavage of the C-C bond adjacent to the nitrogen atom results in a resonance-stabilized iminium ion. For the unsubstituted piperidine ring, this leads to the loss of an ethyl radical (•C₂H₅), producing a significant fragment ion.
Cleavage at the C4' Quaternary Center: The bond connecting the two piperidine rings is a prime site for cleavage. This reaction splits the molecule into two main components.
Amide Group Fragmentation: The carboxamide moiety can undergo cleavage, primarily through the loss of the entire •CONH₂ radical or through rearrangement reactions.
Visualizing the EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for 1,4'-Bipiperidinyl-4'-carboxamide.
Table of Predicted EI-MS Fragments
m/z
Proposed Structure/Formula
Fragmentation Pathway
Predicted Abundance
211
[C₁₁H₂₁N₃O]⁺•
Molecular Ion
Low to Medium
167
[C₁₀H₁₉N₂]⁺
Loss of carboxamide radical (•CONH₂) from M⁺•
Medium
127
[C₇H₁₃N₂O]⁺
Cleavage at C4', formation of 4-carboxamidopiperidine ion
Predicted Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)
Given the basic nature of the two nitrogen atoms, 1,4'-Bipiperidinyl-4'-carboxamide will readily form a protonated molecule, [M+H]⁺, at m/z 212 in positive ion mode ESI.[5] Subsequent fragmentation via CID in an MS/MS experiment will target the most labile bonds in the protonated structure.
Key predicted fragmentations include:
Loss of Ammonia: A common fragmentation for primary amides, where the protonated carboxamide group loses a neutral molecule of ammonia (NH₃).
Inter-ring Cleavage: Similar to EI, the bond connecting the two piperidine rings is susceptible to cleavage, often initiated by the protonated nitrogen. This is a characteristic fragmentation for linked heterocyclic systems.[13]
Piperidine Ring Opening: The protonated piperidine rings can undergo ring-opening, followed by the loss of neutral species like ethene.
Visualizing the ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ for the title compound.
Table of Predicted ESI-MS/MS Fragments
Precursor m/z
Product m/z
Neutral Loss
Proposed Fragmentation Pathway
Predicted Abundance
212
195
17 (NH₃)
Loss of ammonia from the protonated carboxamide group
Medium to High
212
128
84 (C₅H₁₀N)
Cleavage at C4', formation of protonated 4-carboxamidopiperidine
High
212
85
127 (C₆H₁₁N₂O)
Cleavage at C4', formation of protonated piperidine
High
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following protocols are recommended. These methodologies are designed to be self-validating by including necessary calibration and quality control steps.
Protocol 1: GC-EI-MS Analysis
This protocol is suitable for observing the hard ionization fragmentation pattern.
Sample Preparation: Dissolve 1 mg of 1,4'-Bipiperidinyl-4'-carboxamide in 1 mL of methanol to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting with methanol.
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.
GC Conditions:
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Injector Temperature: 250°C.
Injection Volume: 1 µL (splitless mode).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and compare the observed fragments with the predicted fragmentation pattern in the EI-MS table.
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is ideal for confirming molecular weight and studying controlled fragmentation.
Sample Preparation: Use the 10 µg/mL working solution prepared in the previous protocol. Further dilute to 100 ng/mL using a mobile phase-matched solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[5]
LC Conditions:
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120°C.
Full Scan (MS1): Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 212.
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 212) and fragment using CID. Optimize collision energy (e.g., ramp from 10-40 eV) to observe a range of product ions.[5]
Data Analysis: Confirm the mass of the precursor ion. Analyze the product ion spectrum and compare the observed fragments with the predicted ESI-MS/MS fragmentation table.
Conclusion
The mass spectrometric fragmentation of 1,4'-Bipiperidinyl-4'-carboxamide is dictated by its core functional groups: two piperidine rings and a primary carboxamide. Under hard ionization (EI), the fragmentation is expected to be extensive, with key fragments arising from cleavage at the C4' quaternary center and alpha-cleavage, likely yielding a base peak at m/z 84. Soft ionization (ESI) followed by MS/MS provides a more controlled fragmentation of the protonated molecule (m/z 212), with characteristic product ions resulting from the loss of ammonia and the separation of the two heterocyclic rings.
By employing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can effectively utilize mass spectrometry for the unambiguous identification and in-depth structural characterization of this important chemical scaffold. This foundational understanding is critical for advancing research in areas where such compounds play a vital role.
References
Audier, H. E., et al. (1989). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene rad. Journal of the American Society for Mass Spectrometry.
BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
ResearchGate. (n.d.).
Nascimento, A. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1667-1676.
CymitQuimica. (n.d.). CAS 39633-82-4: [1,4′-Bipiperidine]-4′-carboxamide.
van der Burg, W. J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.
Carradori, S., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139.
da Silva, A. B., et al. (2018).
LibreTexts. (n.d.). Mass Spectrometry and Free Radicals.
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
Jensen, H. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
CAS Common Chemistry. (n.d.). 1′-(Phenylmethyl)[1,4′-bipiperidine]-4′-carboxamide.
Stojkovska, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 21-31.
Schwan, M. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin.
University of California, Davis. (n.d.).
Liu, W., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542.
A Tale of Two Scaffolds: Unveiling the Biological Affinities of Bipiperidine Carboxamide and Isonipecotamide in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold that has given rise to a multi...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents. Within this vast chemical space, two carboxamide-bearing structures, bipiperidine carboxamide and isonipecotamide, have emerged as particularly fruitful starting points for the development of potent and selective modulators of a diverse array of biological targets. This guide offers an in-depth, objective comparison of the biological affinities stemming from these two core structures, supported by experimental data, to inform and guide future drug discovery endeavors.
While direct comparative studies of the parent molecules are scarce, a wealth of data on their derivatives paints a clear picture of their distinct yet equally valuable roles as foundational scaffolds. Bipiperidine carboxamides have predominantly been explored as potent ligands for receptors in the central nervous system, whereas isonipecotamide derivatives have shown remarkable efficacy as enzyme inhibitors.
At a Glance: Comparative Biological Targets and Affinities
The following table provides a high-level overview of the biological targets and the range of affinities achieved by derivatives of bipiperidine carboxamide and isonipecotamide, showcasing their divergent paths in drug development.
Scaffold
Primary Target Classes
Specific Examples of Targets
Achieved Affinity Range (Ki/IC50)
Bipiperidine Carboxamide
G-Protein Coupled Receptors (GPCRs), Other Receptors
The Bipiperidine Carboxamide Scaffold: A Gateway to CNS-Acting Agents
The (1,4'-bipiperidine)-4'-carboxamide core structure has proven to be an exceptional template for designing ligands that interact with high affinity and selectivity with receptors, particularly within the central nervous system. The inherent structural rigidity and the presence of multiple points for chemical modification allow for the fine-tuning of pharmacological properties.
Targeting the Sigma-1 (σ1) Receptor
Derivatives of bipiperidine carboxamide have been extensively investigated as ligands for sigma receptors.[1] These receptors are implicated in a variety of neurological functions and are considered targets for conditions such as psychiatric and movement disorders. A study focused on improving the selectivity of these derivatives for the σ1 receptor over the σ2 subtype led to the synthesis of compounds with remarkable affinity.[2][3]
Quantitative Affinity Data for Bipiperidine Carboxamide Derivatives at Sigma-1 Receptors
Compound
Modification
Target
Kᵢ (nM)
1b
N-p-chlorobenzylpiperidine-4-carboxamide with a benzyl moiety on the amide nitrogen
σ1 Receptor
12.9
2k
N-p-chlorobenzylpiperidine-4-carboxamide with a tetrahydroquinoline moiety on the amide nitrogen
Potent Antagonism of the Neurokinin 1 (NK1) Receptor
The bipiperidine carboxamide scaffold has also been instrumental in the development of potent antagonists for the neurokinin 1 (NK1) receptor, a target for antiemetic and antidepressant drugs.[4][5][6] The discovery of casopitant, a clinical candidate for major depressive disorders, highlights the therapeutic potential of this chemical class.[4][5] Further structure-activity relationship studies on 4,4-disubstituted piperidines, which share the core bipiperidine carboxamide structure, have yielded compounds with sub-nanomolar affinity for the human NK1 receptor.
Quantitative Affinity Data for Bipiperidine Carboxamide-based NK1 Receptor Antagonists
Not explicitly stated in the provided abstract, but described as a "potent and selective" antagonist.
Compound 12
4,4-disubstituted piperidine with a 3,5-bis(trifluoromethyl)benzyl ether side chain
Human NK1 Receptor
0.95
Compound 38
Acyl derivative on the piperidine nitrogen
Human NK1 Receptor
5.3
Compound 39
Sulfonyl derivative on the piperidine nitrogen
Human NK1 Receptor
5.7
Data for compounds 12, 38, and 39 sourced from Stevenson et al., 1998.[7]
The Isonipecotamide Scaffold: A Foundation for Potent Enzyme Inhibitors
Isonipecotamide, or piperidine-4-carboxamide, offers a more compact yet equally versatile scaffold for the design of bioactive molecules. Its derivatives have demonstrated significant potential as inhibitors of various enzymes, with notable success in the development of dual-target inhibitors for complex diseases like Alzheimer's.
Dual Inhibition of Thrombin and Cholinesterases
A fascinating application of the isonipecotamide scaffold has been in the creation of dual inhibitors targeting both thrombin and cholinesterases (AChE and BChE).[8][9][10] This multi-target approach is a promising strategy for Alzheimer's disease, addressing both the cholinergic deficit and potential vascular contributions to the pathology.
Quantitative Affinity Data for Isonipecotamide-Based Enzyme Inhibitors
The meta-position of substituents on the phenyl ring of these derivatives was found to be crucial for achieving high affinity for both thrombin and AChE.[8][10] This highlights the importance of subtle structural modifications in tuning the biological activity of isonipecotamide-based compounds.
Experimental Methodologies for Determining Biological Affinity
The quantitative data presented in this guide are the product of rigorous experimental procedures designed to measure the interaction between a ligand and its biological target. Understanding these methods is crucial for interpreting the data and designing future experiments.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor.[2] These assays typically involve incubating a biological sample (e.g., brain membranes expressing the receptor of interest) with a radiolabeled ligand. The unlabeled test compound (e.g., a bipiperidine carboxamide derivative) is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and from this, the inhibitory constant (Kᵢ) of the test compound can be calculated.
Workflow for a Typical Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine Ki values.
Enzyme Inhibition Assays
For enzyme targets, such as thrombin and cholinesterases, the biological affinity is typically determined through enzyme inhibition assays.[10] These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. For example, in the case of cholinesterase inhibitors, the Ellman colorimetric assay is commonly used. This assay measures the activity of the enzyme by detecting the production of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine. The inhibitor is added at various concentrations, and the reduction in enzyme activity is measured to determine the half-maximal inhibitory concentration (IC₅₀), which can then be used to calculate the inhibition constant (Kᵢ).
General Principle of an Enzyme Inhibition Assay
Caption: Schematic of competitive enzyme inhibition.
Conclusion: Two Scaffolds, Diverse Opportunities
The comparative analysis of bipiperidine carboxamide and isonipecotamide derivatives reveals two scaffolds of immense value in drug discovery, each with a distinct propensity for targeting different classes of biological molecules. Bipiperidine carboxamides have demonstrated exceptional utility in the development of high-affinity ligands for CNS receptors, offering a promising avenue for the treatment of neurological and psychiatric disorders. In contrast, the isonipecotamide scaffold has proven to be a robust foundation for the design of potent enzyme inhibitors, including innovative dual-target agents for complex diseases.
For researchers and drug development professionals, the choice between these scaffolds will ultimately depend on the therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding of their respective strengths, supported by quantitative biological affinity data, to aid in the rational design of the next generation of therapeutics. The continued exploration of the chemical space around these two privileged structures is certain to yield further breakthroughs in medicine.
References
Corbo, M., et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. ArTS.
Corbo, M., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]
Catto, M., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI. [Link]
Di Fabio, R., et al. (2011). Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. ACS Publications. [Link]
Catto, M., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. PubMed. [Link]
Rizzi, C. A., et al. (2014). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. Ovid.
Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. PubMed. [Link]
Catto, M., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. PMC. [Link]
Catto, M., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease.
Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. [Link]
Dabigatran and the in vitro equipotent isonipecotamide-based thrombin inhibitor 1.
Wicht, K. J., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]
Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
Amodeo, G. F., et al. (2024). A focus on piperidine and piperazine scaffolds. .
Itzhak, Y., et al. (1989). Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents. PubMed. [Link]
Structural features and CCR5 binding affinities of piperidine containing compounds.
Lenselink, E. B., et al. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. PMC. [Link]
Smith, C. M., et al. (2021). In Silico Design of Dual-Binding Site Anti-Cholinesterase Phytochemical Heterodimers as Treatment Options for Alzheimer's Disease. MDPI. [Link]
Ganesan, A. (2016). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. PMC. [Link]
Li, W. (2024). In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design.
Samadi, A., et al. (2016). Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids. PMC. [Link]
Lu, W., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. [Link]
Yurttaş, L., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PMC. [Link]
Kim, H., et al. (2024). An Innovative Inhibitor with a New Chemical Moiety Aimed at Biliverdin IXβ Reductase for Thrombocytopenia and Resilient against Cellular Degradation. MDPI. [Link]
Amodeo, G. F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
Technical Guide: Infrared Spectroscopy Characterization of [1,4'-Bipiperidine]-4'-carboxamide
Executive Summary [1,4'-Bipiperidine]-4'-carboxamide (CAS: 39633-82-4) is a critical pharmacophore scaffold, widely utilized in the synthesis of GPCR ligands (e.g., CCR3 antagonists, opioid analgesics like Piritramide).[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[1,4'-Bipiperidine]-4'-carboxamide (CAS: 39633-82-4) is a critical pharmacophore scaffold, widely utilized in the synthesis of GPCR ligands (e.g., CCR3 antagonists, opioid analgesics like Piritramide).[1][2] Its structural duality—containing both a piperidine ring system and a primary carboxamide moiety—presents a unique vibrational signature.
This guide provides a definitive spectroscopic analysis of this molecule. Unlike generic spectral libraries, this document focuses on comparative performance , specifically how to distinguish the target carboxamide from its synthetic precursors (nitriles/esters) and hydrolytic degradation products (carboxylic acids) using FTIR spectroscopy.
Structural Analysis & Vibrational Logic
To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrating subsystems. The [1,4'-Bipiperidine]-4'-carboxamide structure consists of two piperidine rings linked via a tertiary amine, with a primary amide group (
) at the 4' position.
The "Spectral Fingerprint" Zones
The spectrum is dominated by the competition between the strong dipole of the amide group and the multiple C-H modes of the saturated rings.
Functional Group
Mode of Vibration
Frequency Region (cm⁻¹)
Diagnostic Value
Primary Amide
N-H Stretch (Asym/Sym)
3150 – 3450
High: Appears as a distinct doublet (Fermi resonance often visible).
Primary Amide
C=O Stretch (Amide I )
1640 – 1690
Critical: The primary indicator of amide formation. Sensitive to H-bonding.[2]
Primary Amide
N-H Bend (Amide II )
1590 – 1620
High: Distinguishes primary amides from secondary/tertiary analogs.
Piperidine Rings
C-H Stretch ()
2800 – 2950
Medium: Intense cluster of peaks; confirms saturated cyclic backbone.
Tertiary Amine
C-N Stretch
1100 – 1250
Low: Often obscured by fingerprint region noise, but essential for scaffold verification.
Expert Insight: The Hydrogen Bonding Effect
In solid-state analysis (ATR or KBr pellet), the Amide I band will likely appear at the lower end of its range (1640–1660 cm⁻¹) due to intermolecular hydrogen bonding between the amide protons and the carbonyl oxygen of neighboring molecules. If analyzed in dilute solution (e.g.,
), this band shifts to higher frequencies (~1680–1690 cm⁻¹) as H-bonds break.
Comparative Analysis: Reaction Monitoring
The primary utility of IR for this molecule is monitoring its synthesis from [1,4'-Bipiperidine]-4'-carbonitrile or detecting hydrolysis to [1,4'-Bipiperidine]-4'-carboxylic acid .
The following table compares the "performance" of the spectral signal—defined here as the distinguishability of the target molecule from its critical impurities.
Table 1: Spectral Distinguishability Matrix
Feature
Precursor: Nitrile (-CN)
Target: Carboxamide (-CONH₂)
Impurity: Carboxylic Acid (-COOH)
Diagnostic Peak
~2230–2240 cm⁻¹ (Sharp, Strong)
1640–1690 cm⁻¹ (Strong)
1700–1730 cm⁻¹ (Broad base)
High Frequency
No N-H stretch (unless amine present)
Doublet at 3150–3450 cm⁻¹
Very Broad O-H stretch (2500–3300 cm⁻¹)
Fingerprint
Clean 1600–1700 region
Amide II band at ~1600 cm⁻¹
C-O stretch ~1210–1320 cm⁻¹
Status Check
Reactant
Product
Over-Hydrolysis Byproduct
Decision Logic for Synthesis
The transition from Nitrile to Amide is one of the easiest reactions to monitor via FTIR because the Nitrile peak (2240 cm⁻¹) is in a "silent region" of the spectrum.
Reaction Start: Strong peak at 2240 cm⁻¹.
Reaction Mid-point: Appearance of 1660 cm⁻¹ (Amide I) and 3400 cm⁻¹ (NH). Co-existence with 2240 cm⁻¹.
Reaction Completion: Total disappearance of 2240 cm⁻¹.
Failure Mode: If a broad "hump" appears under the CH stretches (2500-3000 cm⁻¹), the amide has hydrolyzed to the acid.
Visualization of Spectral Logic
The following diagram illustrates the logical flow for identifying the product and troubleshooting the synthesis using IR markers.
Figure 1: Spectral Decision Tree for verifying the synthesis of [1,4'-Bipiperidine]-4'-carboxamide from its nitrile precursor.
Experimental Protocols
To ensure data integrity, the following protocol uses Attenuated Total Reflectance (ATR) , the modern standard for pharmaceutical intermediates, as it requires minimal sample preparation and avoids the moisture sensitivity of KBr pellets.
Protocol: ATR-FTIR Data Acquisition
Instrument Preparation:
Ensure the ATR crystal (Diamond or ZnSe) is clean.
Run a Background Scan (air only) to subtract atmospheric
(~2350 cm⁻¹) and .
Why: Amide bands can overlap with water vapor rotation lines; background subtraction is critical.
Sample Loading:
Place approximately 2-5 mg of the solid [1,4'-Bipiperidine]-4'-carboxamide onto the crystal center.
Apply pressure using the anvil clamp until the force gauge indicates optimal contact.
Why: Poor contact yields low intensity and noisy spectra, masking the weak tertiary amine bands.
Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).
Range: 4000 – 600 cm⁻¹.
Data Processing:
Apply ATR Correction (if quantitative comparison to transmission library data is needed). ATR intensity scales with wavelength, exaggerating low-wavenumber peaks.
Identify the Amide I peak position.[4][5] If >1690 cm⁻¹, suspect non-crystalline/amorphous phase or residual solvent.
Workflow Visualization
Figure 2: Standard Operating Procedure for ATR-FTIR analysis of solid amide samples.
Troubleshooting & Common Artifacts
The "Water" Confusion: The N-H stretch of the primary amide (3150–3450 cm⁻¹) can look like water.
Differentiation: Water is usually a broad, featureless blob. The amide presents as a doublet (asymmetric vs. symmetric stretch).
Solvent Traps: If the sample was recrystallized from chlorinated solvents (DCM/Chloroform), look for intense C-Cl bands in the 700–800 cm⁻¹ region.
Salt Formation: If the molecule is isolated as a hydrochloride salt (common for piperidines), the spectrum changes drastically.
The Ammonium band (
) appears as a broad, complex band between 2400–3000 cm⁻¹, often obscuring the C-H stretches.
The Amide I band may shift slightly due to ionic interactions.
References
National Institute of Standards and Technology (NIST). Piperidine and Derivative IR Spectra. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
PubChem. Compound Summary: [1,4'-Bipiperidine]-4'-carboxamide (CAS 39633-82-4). National Center for Biotechnology Information. Available at: [Link]
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Contextual grounding for Amide I/II assignments). Available at: [Link]
SIELC Technologies. Separation of (1,4'-Bipiperidine)-4'-carboxamide. (Validation of compound identity and HPLC/spectral applications). Available at: [Link]
A Comparative Guide to the Crystal Structures of Bipiperidine Salts and Their Free Base Forms
For Researchers, Scientists, and Drug Development Professionals The Central Role of Three-Dimensional Structure Bipiperidine derivatives are prevalent scaffolds in medicinal chemistry, valued for their conformational rig...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Central Role of Three-Dimensional Structure
Bipiperidine derivatives are prevalent scaffolds in medicinal chemistry, valued for their conformational rigidity and synthetic tractability.[1][2] However, the true potential of an active pharmaceutical ingredient (API) is unlocked not just by its molecular structure, but by its arrangement in the solid state. The conversion of a free base, typically a neutral molecule, into a salt by reacting it with an acid dramatically alters its crystal lattice.[3][4] This guide elucidates the fundamental differences between these two forms at the atomic level, providing the crystallographic evidence that underpins their divergent behaviors.
In the free base form, intermolecular interactions are generally governed by weaker forces, such as van der Waals interactions. Upon protonation to form a salt, such as a hydrochloride or sulfate, strong, directional hydrogen bonds and powerful ionic forces are introduced.[5][6] These new interactions become the primary drivers of the crystal's supramolecular architecture, leading to distinct crystal packing, altered molecular conformation, and consequently, different material properties.[4][7]
Methodology: Unveiling the Crystal Structure via Single-Crystal X-ray Diffraction
To compare the free base and salt forms, their precise three-dimensional structures must first be determined. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing detailed information on bond lengths, angles, and the spatial arrangement of molecules.[8][9]
Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[10]
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[9][11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[8][11] This pattern is recorded by a detector.
Unit Cell Determination: From the positions of a subset of diffraction spots, the dimensions and angles of the unit cell—the basic repeating block of the crystal—are calculated.[10]
Structure Solution and Refinement: The intensities of all measured diffraction spots are used to determine the positions of the atoms within the unit cell. This initial model is then refined against the experimental data to achieve the best possible fit, resulting in a precise and accurate crystal structure.[10]
This rigorous, self-validating process ensures the trustworthiness of the resulting atomic coordinates and geometric parameters used in the subsequent comparison.
Comparative Crystal Structure Analysis: Bipiperidine Free Base vs. Salt
The formation of a salt from a bipiperidine free base introduces a proton to one or both of the nitrogen atoms. This seemingly minor change has profound consequences for the entire crystal structure.
Molecular Conformation: A Shift in Geometry
The piperidine ring typically adopts a stable chair conformation.[12] In a bipiperidine system, the relative orientation of the two rings and the conformation of any substituents are of critical importance.
Free Base: In the neutral form, the conformation is dictated by minimizing steric hindrance. The lone pair on the nitrogen atom occupies a specific volume, influencing the orientation of adjacent groups.
Salt Form: Upon protonation, the nitrogen becomes a tetrahedral ammonium cation (N+–H). This new, positively charged group acts as a powerful hydrogen bond donor.[6][13] This can lead to subtle but significant changes in bond angles and torsion angles within the piperidine ring to accommodate the new bonding environment.[14][15]
dot
Caption: Logical flow from molecular state to primary structural influence in free base vs. salt forms.
Intermolecular Interactions and Crystal Packing
This is where the most dramatic differences are observed. The introduction of ionic charges and strong hydrogen bond donors fundamentally reorganizes the crystal lattice.
Free Base Packing: The crystal packing is typically driven by the need to arrange molecules efficiently to maximize weaker van der Waals forces. In some cases, weak C-H···N hydrogen bonds may be present, but they are not the dominant organizing force. The resulting structures can be less dense compared to their salt counterparts.
Salt Packing: The crystal packing is dominated by a robust network of strong, highly directional N+–H···Anion- hydrogen bonds (e.g., N+–H···Cl-).[5][6][16] These interactions are significantly stronger than those in the free base, creating a highly ordered and often more stable three-dimensional lattice.[3] This organized network pulls the molecules into a more tightly packed arrangement.
dot
Caption: Comparison of intermolecular forces governing crystal packing in free base vs. salt forms.
Impact on Physicochemical Properties
The observed differences in crystal structure directly translate to measurable differences in the bulk properties of the material, which are of paramount importance in drug development.
Property
Bipiperidine Free Base
Bipiperidine Salt (e.g., HCl)
Rationale based on Crystal Structure
Melting Point
Generally Lower
Generally Higher
The higher lattice energy in the salt, due to strong ionic and hydrogen bonding interactions, requires more thermal energy to break apart the crystal lattice.[3][7]
Aqueous Solubility
Generally Lower
Generally Higher
The ionic nature of the salt allows for favorable interactions with polar water molecules, overcoming the crystal lattice energy more easily than for the neutral free base.[7][17]
Chemical Stability
Can be susceptible to oxidation
Often more stable
Protonation of the amine nitrogen can make it less susceptible to oxidative degradation.[3]
Hygroscopicity
Typically low
Can be higher
The presence of ions and strong hydrogen bonding sites in the salt form can attract and hold water molecules more readily.[3]
The choice to develop a salt form of a drug is often a strategic decision to enhance properties like solubility and stability, thereby improving its potential for oral bioavailability.[4][18]
Conclusion
The conversion of a bipiperidine free base to a salt is not merely a chemical modification but a fundamental re-engineering of its solid-state architecture. The introduction of a proton creates a powerful hydrogen-bond-donating ammonium center that, along with ionic forces, dictates a new supramolecular arrangement. This results in a crystal lattice that is typically more densely packed and held together by significantly stronger intermolecular forces. These structural changes at the atomic level are directly responsible for the enhanced melting point, solubility, and stability often observed in the salt forms, providing a clear, structure-based rationale for salt selection in pharmaceutical development.
References
Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team. (n.d.). e-PG Pathshala.
Hydrogen-bonding, p-stacking and Cl -anion–p interactions of linear bipyridinium cations with phosphate, chloride and [CoCl4]2-. (n.d.). Royal Society of Chemistry.
Pharmaceutical Salts Optimization of Solubility or Even More?. (2010, March 1). Contract Pharma.
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
Crystal structure of tris(piperidinium) hydrogen sulfate sulfate. (n.d.). National Institutes of Health.
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society.
Crystal structures of five halido gold complexes involving piperidine or pyrrolidine as ligands or (protonated) as cations. (2023, November 15). IUCr Journals.
(2S,6S)-1-Methyl-2,6-trans-distyrylpiperidinium chloride. (n.d.). National Institutes of Health.
Single crystal diffraction. (n.d.). DoITPoMS.
Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm.
Crystallization and transformation of pharmaceutical solid forms. (2012, March 8). Academic Journals.
Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. (n.d.). AIR Unimi.
Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. (1991). Semantic Scholar.
Why salt formation of weak acid increases the drug solubility?. (2023, February 8). ResearchGate.
Hydrogen-Bonding Motifs in Piperazinediium Salts. (2014, March 4). MDPI.
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020, May 12). National Institutes of Health.
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025, October 17). ResearchGate.
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019, August 8). PubMed.
The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). (n.d.). National Institutes of Health.